1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
CAS No.:
Cat. No.: VC18225739
Molecular Formula: C5H8F3I
Molecular Weight: 252.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8F3I |
|---|---|
| Molecular Weight | 252.02 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-iodo-2,2-dimethylpropane |
| Standard InChI | InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3 |
| Standard InChI Key | XVRFRUNBIBOLPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CI)C(F)(F)F |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane |
| Molecular Formula | C5H8F3I |
| Molecular Weight | 223.964 g/mol |
| Structure | Features a trifluoromethyl group (-CF3) and an iodine atom (-I) attached to a propane backbone substituted with two methyl groups at the second carbon. |
This compound combines the electronegativity of fluorine and iodine's reactivity, imparting distinct physicochemical properties.
Synthesis
The synthesis of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be achieved through halogenation reactions involving fluorinated and iodinated precursors. Specific methods include:
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Halogen Exchange Reactions: Utilizing trifluorinated propane derivatives as starting materials and introducing iodine via electrophilic substitution.
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Radical Halogenation: Employing free radicals to selectively iodinate a trifluoromethyl-substituted propane backbone.
These processes require controlled conditions to ensure selectivity and yield optimization.
Applications
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has potential applications in various fields due to its unique structure:
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Organic Synthesis:
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Used as a precursor in the formation of more complex organofluorine or halogenated compounds.
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Its electrophilic iodine atom enables participation in coupling reactions such as Suzuki or Heck reactions.
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Medicinal Chemistry:
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Halogenated compounds often exhibit enhanced bioavailability and metabolic stability.
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Research suggests that fluorinated and iodinated molecules may interact with biological targets like enzymes or receptors due to their electrophilic nature.
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Material Science:
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Potential use in developing fluorinated polymers or materials with specialized thermal or chemical resistance properties.
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Structural Comparisons
To better understand its uniqueness, here is a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Iodo-2,2-dimethylpropane | C5H11I | Contains only one iodine atom; lacks fluorination. |
| 1,1-Difluoro-3-iodopropane | C5H8F2I | Two fluorine atoms; different reactivity profile. |
| 1-Bromo-2,2-dimethylpropane | C5H11Br | Bromine instead of iodine; less polarizable halogen. |
| 1-Trifluoromethylpropane | C4H9F3 | Lacks iodine; focuses on trifluoromethyl group effects. |
Research Directions
Studies on 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane have focused on:
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Reactivity Studies:
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Investigating interactions with biological targets such as enzymes.
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Exploring its use as an intermediate in pharmaceutical synthesis.
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Mechanistic Insights:
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The role of halogens in modulating chemical reactivity.
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Understanding how trifluoromethyl groups influence electron density within molecules.
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